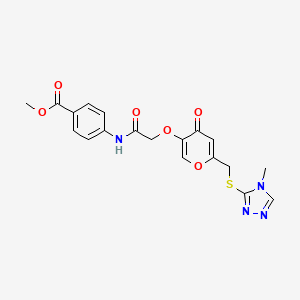
4-Chloro-2-cyclopropyl-5-iodo-6-(methoxymethyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-cyclopropyl-5-iodo-6-(methoxymethyl)pyrimidine is a chemical compound that belongs to the pyrimidine family. It is a potential drug candidate due to its various biological activities.
Applications De Recherche Scientifique
Synthesis and Antiviral Activity
The chemical compound has close relatives explored for their antiviral activities. For instance, 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, featuring modifications at the pyrimidine ring similar to the target compound, have been synthesized and evaluated for their antiviral properties. These compounds demonstrated significant inhibitory activity against retroviruses in cell culture, marking them as potential antiviral agents. This research underscores the relevance of pyrimidine derivatives in developing treatments against viral infections, such as those caused by human immunodeficiency virus (HIV) (Hocková et al., 2003).
Synthetic Methods and Chemical Properties
Another aspect of scientific research on related pyrimidine compounds includes exploring synthetic methods and understanding their chemical properties. The stannylation of pyrimidines at the activated 4-position and subsequent cross-coupling reactions to form new carbon-carbon bonds exemplifies the chemical manipulations possible with pyrimidine derivatives. These synthetic strategies are crucial for constructing complex molecules with potential pharmacological applications, demonstrating the versatility of pyrimidine-based compounds in chemical synthesis (Majeed et al., 1989).
Antiviral Efficacy Against Influenza
Further research on pyrimidine derivatives has highlighted their potential as antiviral agents against influenza. Novel pyrimidine derivatives have shown promising antiviral efficacy against types A and B influenza virus, with specific modifications to the pyrimidine ring enhancing their potency. This suggests that compounds similar to 4-Chloro-2-cyclopropyl-5-iodo-6-(methoxymethyl)pyrimidine could be tailored to develop effective treatments for influenza virus infections (Hisaki et al., 1999).
DNA Repair and Photolyase Activity
Pyrimidine derivatives also play a role in understanding the mechanisms of DNA repair, particularly in the context of photolyase activity. Research into the structure and function of DNA photolyase, an enzyme that repairs DNA damaged by UV radiation, has revealed the critical role of cyclobutane pyrimidine dimers in the process. This highlights the broader biological significance of pyrimidine compounds in maintaining genomic integrity and preventing UV-induced mutations (Sancar, 1994).
Propriétés
IUPAC Name |
4-chloro-2-cyclopropyl-5-iodo-6-(methoxymethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClIN2O/c1-14-4-6-7(11)8(10)13-9(12-6)5-2-3-5/h5H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTBKEOKIKDELDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C(=NC(=N1)C2CC2)Cl)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClIN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1525519-07-6 |
Source


|
| Record name | 4-chloro-2-cyclopropyl-5-iodo-6-(methoxymethyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Acetyl-3-{3-[(ethylsulfonyl)amino]phenyl}-5-(2-methoxyphenyl)-2-pyrazoline](/img/structure/B2551185.png)
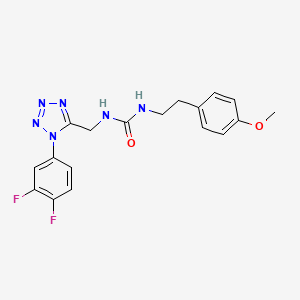
![(2E)-2-cyano-3-(4-fluorophenyl)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2551188.png)
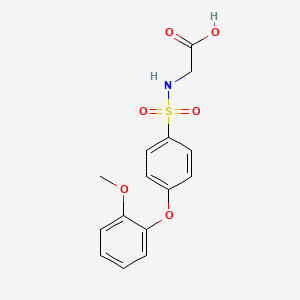
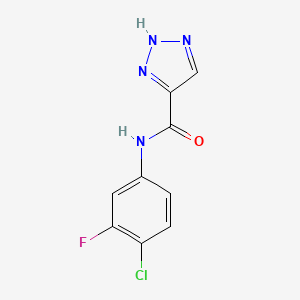
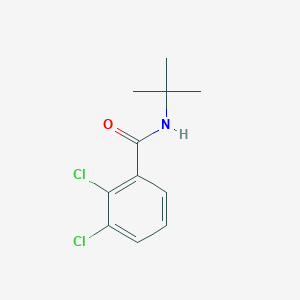
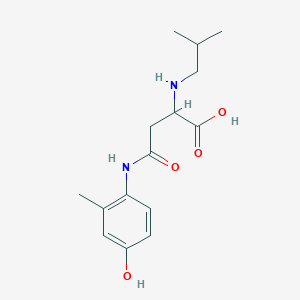
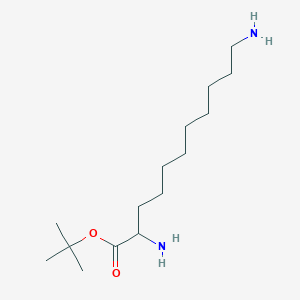
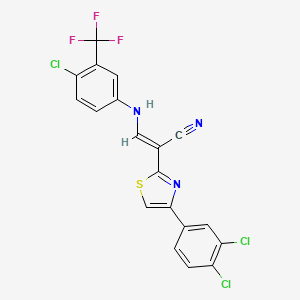
![6-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2551197.png)
![Butyl 4-({[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate](/img/structure/B2551201.png)
![Ethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-[(4-methylbenzyl)amino]-3-oxopropanoate](/img/structure/B2551202.png)
